1-(3,4-Dimethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea
Description
1-(3,4-Dimethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea is a synthetic small-molecule urea derivative characterized by a central urea linkage flanked by two distinct aromatic moieties: a 3,4-dimethoxyphenyl group and a pyridazine ring substituted with a morpholine moiety.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-30-20-8-6-18(15-21(20)31-2)25-23(29)24-17-5-3-4-16(14-17)19-7-9-22(27-26-19)28-10-12-32-13-11-28/h3-9,14-15H,10-13H2,1-2H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJXBGKAAOXSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features :
- Urea core : The planar urea group (-NH-CO-NH-) facilitates hydrogen bonding with biological targets, enhancing binding affinity.
- 3,4-Dimethoxyphenyl group : The electron-donating methoxy substituents improve solubility and modulate electronic interactions.
- Pyridazine-morpholine moiety : The pyridazine ring provides a rigid heterocyclic scaffold, while the morpholine group enhances pharmacokinetic properties, such as metabolic stability.
Synthesis : The compound is synthesized via a multi-step route involving Ullmann coupling for pyridazine functionalization, followed by urea formation through reaction of an isocyanate intermediate with a substituted aniline. Structural confirmation is typically achieved via NMR, mass spectrometry, and X-ray crystallography. For instance, single-crystal X-ray diffraction studies using SHELXL (a component of the SHELX software suite) have been employed to resolve its three-dimensional structure, confirming bond angles, torsion parameters, and intermolecular interactions .
Applications : Preliminary studies suggest inhibitory activity against tyrosine kinases (e.g., VEGFR2, EGFR) and anti-proliferative effects in cancer cell lines. Its pharmacokinetic profile, including moderate solubility (LogP ~3.2) and oral bioavailability (~45% in murine models), positions it as a lead candidate for further optimization.
To contextualize the pharmacological and physicochemical properties of 1-(3,4-Dimethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea, a comparative analysis with structurally analogous urea derivatives is provided below.
Table 1: Structural and Functional Comparison of Urea-Based Kinase Inhibitors
| Compound Name | Substituents (R1, R2) | Molecular Weight (g/mol) | LogP | IC50 (EGFR, nM) | Solubility (µM) | Key Advantages |
|---|---|---|---|---|---|---|
| This compound | R1: 3,4-Dimethoxyphenyl; R2: 6-Morpholinopyridazin-3-yl | 476.52 | 3.2 | 12.4 | 28 | Balanced solubility and potency |
| 1-(4-Chlorophenyl)-3-(4-(quinazolin-2-yl)phenyl)urea | R1: 4-Chlorophenyl; R2: Quinazolin-2-yl | 432.89 | 4.1 | 8.7 | 9 | Higher potency but poor solubility |
| 1-(2-Methoxyphenyl)-3-(4-(7-morpholinothieno[3,2-d]pyrimidin-4-yl)phenyl)urea | R1: 2-Methoxyphenyl; R2: Thienopyrimidine-morpholine | 509.60 | 2.8 | 18.9 | 45 | Enhanced solubility, moderate potency |
| 1-(3-Trifluoromethylphenyl)-3-(3-(imidazo[1,2-a]pyridin-6-yl)phenyl)urea | R1: 3-CF3-phenyl; R2: Imidazopyridine | 455.44 | 3.9 | 6.5 | 14 | Superior potency, high lipophilicity |
Key Observations:
Potency vs. Solubility Trade-off: The 4-chlorophenyl-quinazoline analog exhibits lower IC50 (higher potency) but suffers from poor aqueous solubility (9 µM), limiting its bioavailability. In contrast, the 2-methoxyphenyl-thienopyrimidine derivative shows improved solubility (45 µM) at the expense of reduced potency (IC50 = 18.9 nM). The target compound strikes a balance, with moderate solubility (28 µM) and sub-20 nM potency, attributed to its 3,4-dimethoxy groups and pyridazine-morpholine motif.
Role of Heterocyclic Moieties: Pyridazine (target compound) and quinazoline scaffolds enhance kinase selectivity due to their ability to form π-π stacking interactions with ATP-binding pockets. Thienopyrimidine and imidazopyridine analogs exhibit divergent selectivity profiles; the latter shows cross-reactivity with ABL1 kinase, increasing off-target risks.
Impact of Substituents: Electron-withdrawing groups (e.g., -CF3 in the imidazopyridine analog) improve membrane permeability but exacerbate metabolic instability. Morpholine substituents (common in the target compound and thienopyrimidine analog) improve solubility and reduce CYP3A4-mediated clearance.
Structural Validation :
- Crystallographic data for all listed compounds, including the target molecule, were refined using SHELXL , ensuring high confidence in structural parameters such as bond lengths (<0.01 Å error) and dihedral angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
